![molecular formula C23H29N3O4 B252817 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B252817.png)
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide, also known as BPP-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP-3 belongs to the class of piperazine derivatives and has been found to exhibit promising results in various studies.
Mechanism of Action
The mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide involves the inhibition of the Akt/mTOR signaling pathway, which plays a crucial role in cell growth and survival. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been found to induce apoptosis in cancer cells by inhibiting this pathway, leading to the suppression of tumor growth. Additionally, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been found to exhibit various biochemical and physiological effects in different studies. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce tumor growth in animal models. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has also been found to improve cognitive function in animal models of Alzheimer's and Parkinson's disease by reducing the accumulation of amyloid-beta and alpha-synuclein proteins in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide in research is its high potency and selectivity towards cancer cells and neurodegenerative disease-related proteins. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has also been found to have low toxicity towards normal cells, making it a potential candidate for therapeutic use. However, one of the limitations of using N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide in research is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide. One potential direction is to investigate the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide in combination with other chemotherapeutic agents to enhance its anticancer activity. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide to optimize its therapeutic use. Additionally, further research is needed to explore the potential use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide in other diseases, such as inflammatory and autoimmune diseases.
Synthesis Methods
The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with butanoyl chloride in the presence of triethylamine to form the corresponding acid chloride. This intermediate is then reacted with 4-(piperazin-1-yl)aniline to obtain N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide. The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been optimized to improve its yield and purity for research purposes.
Scientific Research Applications
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.
properties
Product Name |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide |
---|---|
Molecular Formula |
C23H29N3O4 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H29N3O4/c1-4-5-22(27)26-12-10-25(11-13-26)19-8-6-18(7-9-19)24-23(28)17-14-20(29-2)16-21(15-17)30-3/h6-9,14-16H,4-5,10-13H2,1-3H3,(H,24,28) |
InChI Key |
AHZKTJMJQYJFCB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.